3-Bromo-1-ethyl-5-(methylamino)-1H-pyrazole-4-carboxamide
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Overview
Description
3-Bromo-1-ethyl-5-(methylamino)-1H-pyrazole-4-carboxamide is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-ethyl-5-(methylamino)-1H-pyrazole-4-carboxamide typically involves the bromination of a pyrazole precursor followed by the introduction of the ethyl and methylamino groups. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The subsequent steps involve the alkylation and amination reactions under controlled conditions to ensure the desired substitution pattern on the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-ethyl-5-(methylamino)-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in solvents such as ethanol or acetonitrile.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted pyrazoles with different functional groups.
Oxidation: Formation of pyrazole oxides.
Reduction: Formation of de-brominated pyrazoles.
Scientific Research Applications
3-Bromo-1-ethyl-5-(methylamino)-1H-pyrazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is studied for its use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 3-Bromo-1-ethyl-5-(methylamino)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the methylamino group play crucial roles in binding to the active sites of these targets, thereby modulating their activity. The compound can inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-1-ethyl-5-methyl-1H-pyrazole
- 3-Bromo-1-ethyl-5-methyl-1H-1,2,4-triazole
- 3-Bromo-1-ethyl-5-methylpyrazole-4-sulfonyl chloride
Uniqueness
Compared to similar compounds, 3-Bromo-1-ethyl-5-(methylamino)-1H-pyrazole-4-carboxamide is unique due to the presence of the methylamino group, which enhances its binding affinity and specificity towards certain biological targets. This makes it a valuable compound in medicinal chemistry for the development of targeted therapies.
Properties
Molecular Formula |
C7H11BrN4O |
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Molecular Weight |
247.09 g/mol |
IUPAC Name |
3-bromo-1-ethyl-5-(methylamino)pyrazole-4-carboxamide |
InChI |
InChI=1S/C7H11BrN4O/c1-3-12-7(10-2)4(6(9)13)5(8)11-12/h10H,3H2,1-2H3,(H2,9,13) |
InChI Key |
CCAJJVHANCSPOA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)Br)C(=O)N)NC |
Origin of Product |
United States |
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